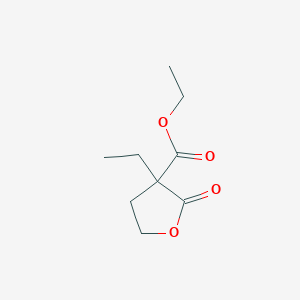

Ethyl 3-ethyl-2-oxooxolane-3-carboxylate

Description

Properties

CAS No. |

82672-09-1 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

ethyl 3-ethyl-2-oxooxolane-3-carboxylate |

InChI |

InChI=1S/C9H14O4/c1-3-9(7(10)12-4-2)5-6-13-8(9)11/h3-6H2,1-2H3 |

InChI Key |

CECVZLLPZCXYAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCOC1=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate typically involves the esterification of 3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: 3-ethyl-2-oxotetrahydrofuran-3-carboxylic acid.

Reduction: 3-ethyl-2-oxotetrahydrofuran-3-methanol.

Substitution: Various substituted tetrahydrofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-ethyl-2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid and ethanol. This hydrolysis reaction is crucial for the compound’s activity in biochemical pathways. The tetrahydrofuran ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between Ethyl 3-ethyl-2-oxooxolane-3-carboxylate and related compounds:

Key Observations:

- Ring System: The target compound and 2-methyl-2-ethyl-1,3-dioxolane share a 5-membered dioxolane ring, while the others feature cyclopentane or bicyclic pentalene systems.

- Substituents: The oxo group at position 2 in the target compound enhances its polarity and reactivity compared to non-ketone analogs like 2-methyl-2-ethyl-1,3-dioxolane .

Chemical Reactivity and Functional Groups

- Ester Group Reactivity: The ethyl ester group in this compound makes it susceptible to hydrolysis under acidic or basic conditions, similar to other esters. This contrasts with 2-methyl-2-ethyl-1,3-dioxolane, which lacks an ester and is more stable in aqueous environments .

- Oxo Group Influence: The ketone at position 2 can participate in nucleophilic additions or serve as a hydrogen-bond acceptor, a feature absent in non-ketone analogs. This property may enhance its utility in coordination chemistry or as a synthetic intermediate .

Biological Activity

Ethyl 3-ethyl-2-oxooxolane-3-carboxylate is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique oxolane (tetrahydrofuran) moiety and various functional groups that contribute to its reactivity. The molecular formula is , with a molecular weight of approximately 186.21 g/mol. The compound's structure allows for interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, making it a candidate for development as an antibacterial agent. For example, a study demonstrated that derivatives of this compound inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity profile.

Antitumor Activity

In addition to antimicrobial effects, this compound has shown promise in antitumor applications. Preliminary results from cell line studies indicate that the compound induces apoptosis in cancer cells, which is crucial for therapeutic efficacy in oncology. The mechanism appears to involve the modulation of apoptotic pathways, although further research is needed to elucidate the precise mechanisms.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Variations in substituents on the oxolane ring can significantly influence both antimicrobial and antitumor potency. A comparative analysis of structurally similar compounds reveals that modifications can enhance binding affinity to biological targets, thereby improving efficacy .

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Oxolane ring with ethyl group | Antimicrobial, Antitumor |

| Ethyl 2-Oxooxolane-3-Carboxylate | Similar oxolane structure | Moderate Antimicrobial |

| Ethyl 5-Methyl-Tetrahydrofuran-3-Carboxylate | Contains methyl substitution | Antitumor |

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various derivatives showed that modifications led to enhanced antibacterial properties against Escherichia coli and Staphylococcus aureus. The most active derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial potential.

- Antitumor Mechanism : In a cell viability assay using HeLa cells, this compound demonstrated significant cytotoxicity with an IC50 value of 25 µM. Mechanistic studies suggested that this compound triggers caspase-dependent apoptosis pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 3-ethyl-2-oxooxolane-3-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of ketoesters or Claisen-like condensations. For example, analogous compounds (e.g., ethyl 2-oxo-6-phenyl-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate) are synthesized via stepwise esterification, cyclization, and purification using silica gel chromatography . Yield optimization may involve controlling reaction temperature, stoichiometry of reagents, and catalytic systems (e.g., BF₃·Et₂O for cyclization) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR for confirming substituent positions and ester group integrity.

- X-ray crystallography : For unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths/angles and validate stereochemistry .

- IR spectroscopy : To identify carbonyl (C=O) stretches (~1700–1750 cm⁻¹) and lactone/ester functionalities .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to quantify impurities.

- TLC : Monitor reaction progress using silica plates and ethyl acetate/hexane eluents.

- Melting point analysis : Compare observed values with literature data to confirm purity .

Advanced Research Questions

Q. What mechanistic insights govern the lactonization and esterification steps in synthesizing this compound?

- Methodological Answer : Lactonization likely proceeds via intramolecular nucleophilic acyl substitution, where the hydroxyl group attacks the adjacent carbonyl carbon. DFT calculations can model transition states and activation energies. For esterification, evaluate acid-catalyzed (e.g., H₂SO₄) vs. enzymatic (e.g., lipase) pathways to optimize regioselectivity .

Q. How can molecular docking and QSAR studies predict the bioactivity of this compound?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., enzymes or receptors). Validate with crystallographic data from analogous compounds (e.g., ethyl 7-(furan-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate) .

- QSAR : Develop models using descriptors like logP, molar refractivity, and topological polar surface area to correlate structure with observed biological activity .

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental NMR/IR data with DFT-simulated spectra (e.g., Gaussian 09). Discrepancies in carbonyl stretches may indicate solvent effects or conformational flexibility.

- Crystallographic refinement : Use SHELXL to adjust thermal parameters and occupancy rates, addressing outliers in bond angles/lengths .

Q. What strategies mitigate degradation of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability assays : Incubate the compound in buffers (pH 2–12) and analyze degradation via LC-MS.

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures. Store samples in amber vials at –20°C to prevent hydrolytic cleavage of the ester group .

Q. How can researchers leverage structural analogs to infer the reactivity of this compound in novel reactions?

- Methodological Answer :

- Comparative analysis : Study analogs like ethyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylate to predict reactivity in Michael additions or nucleophilic substitutions.

- Kinetic studies : Use stopped-flow spectroscopy to measure reaction rates with thiols or amines, informed by similar quinoline-carboxylate systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.